molecular formula C13H14N2O2 B2368977 methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate CAS No. 433321-98-3

methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B2368977
CAS No.: 433321-98-3
M. Wt: 230.267
InChI Key: ZTZGPRGMVPGQSW-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoate ester group at position 4. It has the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)12-6-4-11(5-7-12)13(16)17-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZGPRGMVPGQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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